2-Bromo-N-hydrazinocarbonylmethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-hydrazinocarbonylmethyl-benzamide is an organic compound with the molecular formula C9H10BrN3O2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and a hydrazinocarbonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydrazinocarbonylmethyl-benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the ortho position of the benzene ring.
Hydrazinocarbonylmethylation: The brominated benzamide is then reacted with hydrazine and formaldehyde to introduce the hydrazinocarbonylmethyl group.
The reaction conditions for these steps generally include:
Bromination: Carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Hydrazinocarbonylmethylation: Conducted in a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Purification steps: Including recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydrazinocarbonylmethyl-benzamide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The hydrazinocarbonylmethyl group can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution reactions: Yield various substituted benzamides depending on the nucleophile used.
Oxidation reactions: Produce oxides of the hydrazinocarbonylmethyl group.
Reduction reactions: Form hydrazine derivatives.
Scientific Research Applications
2-Bromo-N-hydrazinocarbonylmethyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes and proteins that are involved in various biochemical pathways.
Pathways involved: The compound can inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
2-Bromo-N-hydrazinocarbonylmethyl-benzamide can be compared with other similar compounds, such as:
4-Bromo-N-hydrazinocarbonylmethyl-benzamide: Similar structure but with the bromine atom at the para position.
2-Bromo-N-methylbenzamide: Lacks the hydrazinocarbonylmethyl group.
2-Bromo-N-phenylbenzamide: Contains a phenyl group instead of the hydrazinocarbonylmethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinocarbonylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrN3O2 |
---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-bromo-N-(2-hydrazinyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
IKQYDADQLJCLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.